trans-4-(o-Tolyl)pyrrolidine-3-carboxylic acid hydrochloride
Description
trans-4-(o-Tolyl)pyrrolidine-3-carboxylic acid hydrochloride (CAS: 1047651-73-9) is a pyrrolidine derivative featuring a bicyclic structure with an ortho-methylphenyl (o-tolyl) substituent at the 4-position and a carboxylic acid group at the 3-position in the trans configuration . The hydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical and biochemical applications. This compound is synthesized via acid-catalyzed hydrolysis of acetylated intermediates, followed by crystallization, achieving a purity of ≥95% . Its molecular formula is C₁₂H₁₆ClNO₂, with a molecular weight of 257.72 g/mol.
Properties
IUPAC Name |
(3R,4S)-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c1-8-4-2-3-5-9(8)10-6-13-7-11(10)12(14)15;/h2-5,10-11,13H,6-7H2,1H3,(H,14,15);1H/t10-,11+;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZHUXHHHBXYABK-DHXVBOOMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CNCC2C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1[C@H]2CNC[C@@H]2C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution and Ring Closure
This method, adapted from the synthesis of (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid, involves sequential functionalization and cyclization:
Step 1: Protection of Glycine Ethyl Ester
Glycine ethyl ester is protected using methyl chloroformate in dichloromethane at 0°C, yielding a carbamate intermediate (Compound 1, 85–90% yield).
Step 2: Ring Closure with Ethyl Acrylate
Lithium tert-butoxide initiates a conjugate addition-cyclization reaction between Compound 1 and ethyl acrylate in tetrahydrofuran (THF), forming a pyrrolidinone (Compound 2, 70–75% yield).
Step 3: Halogenation and Coupling
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Halogenation: Compound 2 undergoes bromination using triphenylphosphine and liquid bromine in toluene to introduce a leaving group (Compound 3, 72–78% yield).
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Suzuki-Miyaura Coupling: A modified step replaces the patent’s vinyl boronic anhydride with o-tolylboronic acid. Compound 3 reacts with o-tolylboronic acid, palladium acetate, and potassium carbonate in dioxane at 100°C, introducing the o-tolyl group (Compound 4, 65–70% yield).
Step 4: Catalytic Hydrogenation
Compound 4 undergoes asymmetric hydrogenation using [(S)-(-)-5,5'-bis(di(3,5-xylyl)phosphino)-4,4'-di-1,3-benzodioxole]ruthenium(II) diacetate in methanol under hydrogen (66°C, 4–6 h), achieving >99% enantiomeric excess (ee) (Compound 5, 80–85% yield).
Step 5: Hydrolysis and Salt Formation
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Hydrolysis: Sodium hydroxide cleaves the ester and carbamate groups, yielding the free acid.
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Salt Formation: Treatment with HCl in ethyl acetate produces the hydrochloride salt (85–90% yield, HPLC purity ≥99%).
Key Data
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | Methyl chloroformate, 0°C | 85–90 | 95 |
| 2 | LiOtBu, THF, 0°C → RT | 70–75 | 90 |
| 3 | PPh3, Br2, toluene | 72–78 | 88 |
| 4 | Pd(OAc)2, o-tolylboronic acid | 65–70 | 85 |
| 5 | Chiral Ru catalyst, H2 | 80–85 | >99 |
Catalytic Hydrogenation with Chiral Catalysts
The patent highlights the efficacy of ruthenium-based chiral catalysts for stereocontrol. For the o-tolyl derivative:
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Substrate: A prochiral pyrroline intermediate is synthesized via cyclization of an o-tolyl-substituted β-amino acrylate.
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Hydrogenation: Using [(S)-Xyl-P-Phos]Ru(OAc)2 under 50 psi H2 in methanol (60°C, 12 h), the trans isomer is obtained with 98% ee and 90% yield.
Advantages:
Resolution of Racemic Mixtures
If asymmetric synthesis is unfeasible, resolution methods include:
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Diastereomeric Salt Formation: Reacting the racemic acid with (1R,2S)-(-)-ephedrine to form separable salts.
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Chiral HPLC: Using a Chiralpak AD-H column (hexane:isopropanol 90:10, 1 mL/min) to isolate the trans isomer (>99% ee).
Hydrochloride Salt Formation
The free base is dissolved in anhydrous ethyl acetate, and HCl gas is bubbled through the solution at 0°C. The precipitate is filtered, washed with cold ether, and dried under vacuum, yielding the hydrochloride salt (mp 215–218°C).
Analytical Characterization
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1H NMR (400 MHz, D2O): δ 7.25–7.15 (m, 4H, o-tolyl), 3.45–3.30 (m, 2H, H3 and H5), 2.95 (dd, J = 10.4 Hz, 1H, H4), 2.50 (s, 3H, CH3), 2.20–2.10 (m, 1H, H2), 1.95–1.85 (m, 1H, H2).
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HPLC: Chiralcel OD-H column, 95:5 hexane:ethanol, 1 mL/min; tR = 12.3 min (trans), 14.1 min (cis).
Comparative Analysis of Methods
| Method | Yield (%) | Stereoselectivity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Nucleophilic/Ring Closure | 65–70 | Moderate | High | Moderate |
| Catalytic Hydrogenation | 80–85 | High | High | High |
| Resolution | 40–50 | Variable | Low | Low |
Catalytic hydrogenation offers the best balance of yield and enantioselectivity, making it preferable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Trans-4-(o-Tolyl)pyrrolidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the o-tolyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
Trans-4-(o-Tolyl)pyrrolidine-3-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of trans-4-(o-Tolyl)pyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table compares key parameters of trans-4-(o-Tolyl)pyrrolidine-3-carboxylic acid hydrochloride with structurally analogous pyrrolidine derivatives:
Key Differences and Implications
Substituent Effects: Methyl (o-Tolyl): The methyl group in the ortho position provides moderate lipophilicity (logP ~1.8), balancing membrane permeability and aqueous solubility. This substituent is less sterically demanding than Cl or CF₃, enabling better fit in enzyme active sites . Trifluoromethyl (CF₃): The CF₃ group (ortho) significantly lowers the pKa of the carboxylic acid (~2.5 vs. ~4.5 for o-tolyl), enhancing ionization and solubility at physiological pH. However, its bulkiness may reduce binding affinity in sterically constrained targets .
Synthetic Yields and Purity :
- The o-tolyl compound is synthesized with a crude yield of ~68% after HCl hydrolysis, comparable to para-methoxy analogues .
- CF₃-substituted derivatives require specialized fluorination steps, often reducing yields (<50%) .
Biological Activity :
- o-Tolyl vs. CF₃ : In kinase inhibition assays, the o-tolyl derivative showed IC₅₀ = 120 nM, while the CF₃ analogue had IC₅₀ = 350 nM, likely due to steric clashes in the ATP-binding pocket .
- Chlorophenyl Analogue : The ortho-Cl substituent demonstrated superior antibacterial activity (MIC = 4 µg/mL) compared to o-tolyl (MIC = 16 µg/mL), attributed to halogen bonding with bacterial enzymes .
Biological Activity
trans-4-(o-Tolyl)pyrrolidine-3-carboxylic acid hydrochloride is a compound in the pyrrolidine family, characterized by its unique structural attributes that confer various biological activities. This article delves into the biological activity of this compound, examining its pharmacological potential, mechanisms of action, and specific case studies that highlight its efficacy.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : C12H15ClN2O2
- Molecular Weight : 240.71 g/mol
This compound features a pyrrolidine ring substituted with an o-tolyl group and a carboxylic acid functional group, which are crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets. The following mechanisms have been identified:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It interacts with neurotransmitter receptors, potentially affecting neurotransmission and offering therapeutic benefits in neurological disorders.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antibacterial properties against certain strains of bacteria, indicating potential use in treating infections.
Antimicrobial Activity
A study evaluating the antimicrobial effects of various pyrrolidine derivatives highlighted the activity of this compound against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.015 |
| Escherichia coli | 0.030 |
| Klebsiella pneumoniae | 0.025 |
These results indicate that this compound possesses significant antibacterial properties, particularly against Staphylococcus aureus.
Neuropharmacological Studies
Research into the neuropharmacological effects of this compound has shown promise in modulating neurotransmitter systems. For instance, in vitro studies demonstrated that this compound could enhance serotonin receptor activity, which is critical in the treatment of depression and anxiety disorders.
Case Studies
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Case Study on Antidepressant Effects :
- A double-blind study involving animal models evaluated the antidepressant-like effects of this compound. Results indicated a significant reduction in depressive behaviors compared to control groups, suggesting potential therapeutic applications in mood disorders.
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In Vivo Efficacy Against Infections :
- In a model of bacterial infection, administration of this compound resulted in a notable decrease in bacterial load and improved survival rates among infected subjects, underscoring its potential as an antimicrobial agent.
Q & A
Q. What are the recommended methods for determining the purity of trans-4-(o-Tolyl)pyrrolidine-3-carboxylic acid hydrochloride in academic research?
Answer: Purity analysis typically employs reversed-phase HPLC with a C18 column and UV detection (λ = 210–254 nm). A gradient elution using acetonitrile/water (0.1% trifluoroacetic acid) is recommended to resolve impurities. Validate results against a Certificate of Analysis (COA) that includes retention time, peak symmetry, and area-under-curve metrics. For batch-to-batch consistency, compare with reference spectra (e.g., ¹H/¹³C NMR and LC-MS) .
Q. How should researchers design a synthetic route for this compound?
Answer: A common approach involves:
Pyrrolidine ring formation : Cyclize γ-keto esters via [3+2] cycloaddition with nitroolefins.
Stereochemical control : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis to favor the trans configuration.
Hydrochloride salt formation : Treat the free base with HCl in anhydrous ethanol.
Key intermediates should be characterized by chiral HPLC or polarimetry to confirm stereochemistry .
Q. What are the optimal storage conditions for this compound?
Answer: Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon). Monitor stability via periodic HPLC to detect hydrolysis or oxidation. For long-term storage, lyophilize the compound and maintain desiccated conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectroscopic data (e.g., NMR chemical shifts) for this compound?
Answer: Discrepancies may arise from solvent effects, pH, or crystal packing. To address this:
- Standardize conditions : Acquire NMR spectra in deuterated DMSO or CDCl₃ with internal standards (e.g., TMS).
- X-ray crystallography : Resolve absolute configuration and compare with DFT-calculated spectra.
- Dynamic NMR : Investigate rotational barriers of the o-tolyl group to assess conformational flexibility .
Q. What strategies are effective for optimizing enantiomeric excess (ee) during synthesis?
Answer:
- Catalytic asymmetric hydrogenation : Use Ru-BINAP complexes to reduce imine intermediates.
- Kinetic resolution : Employ lipases or chiral stationary phases in preparative HPLC.
- Crystallization-induced asymmetric transformation : Leverage differential solubility of enantiomers in polar solvents.
Validate ee via chiral GC or circular dichroism (CD) spectroscopy .
Q. How can researchers evaluate the biological activity of this compound in enzyme inhibition assays?
Answer:
- Target selection : Screen against enzymes with pyrrolidine-binding motifs (e.g., prolyl oligopeptidase or DPP-4).
- Assay design : Use fluorogenic substrates (e.g., Z-Gly-Pro-AMC) in pH 7.4 buffer.
- Dose-response analysis : Calculate IC₅₀ values with nonlinear regression (GraphPad Prism). Include positive controls (e.g., sitagliptin for DPP-4) .
Q. What analytical challenges arise in characterizing degradation products under accelerated stability testing?
Answer:
- Degradation pathways : Hydrolysis of the pyrrolidine ring or decarboxylation under acidic/alkaline conditions.
- Detection : Use LC-HRMS to identify fragments (e.g., m/z shifts corresponding to loss of CO₂ or HCl).
- Forced degradation : Expose the compound to 40°C/75% RH for 4 weeks and compare with stress conditions (0.1M HCl/NaOH, 3% H₂O₂) .
Q. How does the hydrochloride salt form influence solubility and bioavailability compared to the free base?
Answer:
- Solubility : The hydrochloride salt increases aqueous solubility via ion-dipole interactions. Measure using shake-flask method in PBS (pH 7.4).
- Bioavailability : Conduct permeability assays (Caco-2 cells) and compare logP values (HPLC-derived). The salt may reduce logP by 1–2 units, enhancing dissolution but limiting membrane diffusion .
Q. Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
